molecular formula C17H18N2O2 B11798292 1-(2-(6-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11798292
M. Wt: 282.34 g/mol
InChI Key: BBBOBMWJFSANPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(2-(6-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves several steps. One common method includes the reaction of 6-phenoxypyridin-3-amine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research and development needs .

Chemical Reactions Analysis

1-(2-(6-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-(6-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(6-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

1-[2-(6-phenoxypyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C17H18N2O2/c1-13(20)19-11-5-8-16(19)14-9-10-17(18-12-14)21-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3

InChI Key

BBBOBMWJFSANPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CN=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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